Ethyl 4-chlorobenzoylcarbamate Ethyl 4-chlorobenzoylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0814991
InChI: InChI=1S/C10H10ClNO3/c1-2-15-10(14)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14)
SMILES: CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol

Ethyl 4-chlorobenzoylcarbamate

CAS No.:

Cat. No.: VC0814991

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chlorobenzoylcarbamate -

Specification

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
IUPAC Name ethyl N-(4-chlorobenzoyl)carbamate
Standard InChI InChI=1S/C10H10ClNO3/c1-2-15-10(14)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14)
Standard InChI Key DREWEXLXJIRFQG-UHFFFAOYSA-N
SMILES CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 4-chlorobenzoylcarbamate consists of several key structural components that define its chemical behavior. Based on the naming convention and comparison with related structures, the compound would feature:

  • A 4-chlorobenzoyl group (para-chlorobenzoyl)

  • A carbamate functional group (-NH-COO-)

  • An ethyl ester group

This structure can be compared with ethyl 4-chlorobenzoate, which lacks the carbamate portion but shares the 4-chlorobenzoate backbone. Ethyl 4-chlorobenzoate has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 . The addition of the carbamate group would significantly modify both the physical properties and reactivity profile of ethyl 4-chlorobenzoylcarbamate compared to simpler relatives.

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidSimilar to related carbamates
SolubilityModerate in ethyl acetate, ethanol; Poor in waterBased on solvent systems used for related compounds
Melting PointLikely 90-140°CRange observed for similar carbamates
AppearanceWhite to off-white solidTypical for aromatic carbamates

These predictions are based on the patterns observed in the broader class of carbamates documented in the literature, particularly those with aromatic substituents.

Chemical Reactivity

Hydrolysis Behavior

Carbamates typically demonstrate specific hydrolysis profiles that are significant for their application and handling. Based on data for related compounds, ethyl 4-chlorobenzoylcarbamate would likely show pH-dependent hydrolysis rates. For instance, phenyl N-phenyl-N-(2-diethylaminoethyl)carbamate exhibited a half-life of approximately 15 minutes in buffered 0.066M sodium phosphate at pH 8.30, with a first-order hydrolysis constant of 4.9 × 10^-2 per minute . Ethyl 4-chlorobenzoylcarbamate might display comparable hydrolytic susceptibility, though the specific electronic effects of the 4-chlorobenzoyl group would influence the precise rate constants.

Reactivity of Functional Groups

The compound contains three reactive centers that would contribute to its chemical behavior:

  • The carbamate group, which can undergo hydrolysis, aminolysis, and other nucleophilic substitutions

  • The ethyl ester, susceptible to transesterification and hydrolysis

  • The chlorine substituent on the aromatic ring, which can participate in various coupling reactions

This multifunctional nature would make ethyl 4-chlorobenzoylcarbamate a potentially versatile intermediate in organic synthesis, similar to other functionalized carbamates.

Analytical Characterization

Spectroscopic Properties

Spectroscopic analysis would be central to characterizing ethyl 4-chlorobenzoylcarbamate. Based on structural features, the following spectroscopic characteristics would be anticipated:

Infrared Spectroscopy

Key IR absorptions would likely include:

  • Carbamate C=O stretch (approximately 1700-1730 cm^-1)

  • N-H stretch (approximately 3300-3400 cm^-1)

  • Aromatic C=C stretches (approximately 1600 and 1450 cm^-1)

  • C-Cl stretch (approximately 750-700 cm^-1)

Nuclear Magnetic Resonance

NMR spectroscopy would reveal characteristic signals:

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Aromatic protons7.2-8.0Doublets (AA'BB' pattern)
Carbamate NH6.5-7.0Broad singlet
Ethyl CH24.0-4.3Quartet
Ethyl CH31.2-1.4Triplet

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak consistent with the molecular formula, accompanied by characteristic fragmentation patterns including:

  • Loss of the ethoxy group

  • Fragmentation of the carbamate linkage

  • Formation of chlorobenzoyl fragment ions

Similar to the mass spectrum of ethyl-4-chlorobenzoate, which has been well-characterized , the mass spectral data would provide valuable confirmation of the structure.

Structure-Property Relationships

Comparative Analysis

Comparing ethyl 4-chlorobenzoylcarbamate with structurally related compounds provides insights into its expected behavior. The table below presents a comparative analysis with related compounds:

CompoundStructural DistinctionExpected Impact on Properties
Ethyl 4-chlorobenzoateLacks carbamate functionalityLower melting point, different solubility profile, distinct reactivity pattern
N,N-dialkylaminoalkylanilinocarbamatesDifferent substituents on carbamate nitrogenModified hydrolysis rates, different biological targeting
Ethyl N-(2-chloroethyl)-N-phenylcarbamateDifferent positioning of chlorine substituentAltered electronic properties, different reactivity profile

This comparative approach highlights how small structural variations can significantly impact the chemical and physical properties of carbamates.

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